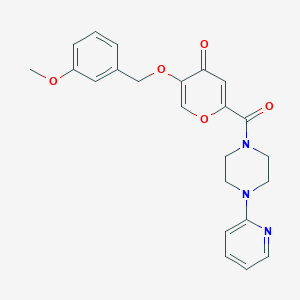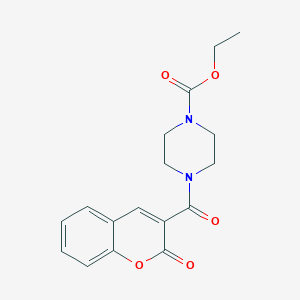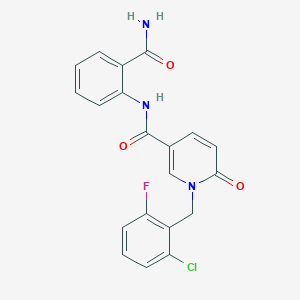![molecular formula C16H11Cl2N3O2 B2498192 2,4-ジクロロ-N-(2-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル)ベンズアミド CAS No. 920487-11-2](/img/structure/B2498192.png)
2,4-ジクロロ-N-(2-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives. This compound is characterized by its complex structure, which includes a dichlorobenzamide moiety and a pyrido[1,2-a]pyrimidin-4-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
科学的研究の応用
抗がん活性
この化合物を含むヘテロ環状ピリミジン系化合物は、抗がん活性を有することが示されています 。これらの化合物は、がん細胞の増殖を阻害することができるため、新しい抗がん剤の研究開発に期待されています。
抗ウイルス活性
これらの化合物は、抗ウイルス活性も有することが示されています 。これらの化合物は、特定のウイルスの複製を阻害することができるため、新しい抗ウイルス薬の開発に役立つ可能性があります。
抗菌活性
ヘテロ環状ピリミジン系化合物は、抗菌活性を有することが示されています 。これらの化合物は、特定の細菌や真菌の増殖を阻害することができるため、新しい抗菌薬の開発に役立つ可能性があります。
抗炎症活性
これらの化合物は、抗炎症活性を有することが示されています 。これらの化合物は、体の炎症を軽減することができるため、関節炎や炎症性腸疾患などの治療に役立つ可能性があります。
鎮痛活性
ヘテロ環状ピリミジン系化合物は、鎮痛(痛み止め)活性を有することが示されています 。これらの化合物は、新しい鎮痛薬の開発に役立つ可能性があります。
抗酸化活性
これらの化合物は、抗酸化活性を有することが示されています 。抗酸化物質は、フリーラジカルによる細胞損傷から体を守ることができるため、様々な健康状態の予防に役立つ可能性があります。
抗マラリア活性
ヘテロ環状ピリミジン系化合物は、抗マラリア活性を有することが示されています 。これらの化合物は、マラリアの原因となる寄生虫の増殖を阻害することができるため、新しい抗マラリア薬の開発に役立つ可能性があります。
化学合成
この化合物は、他の複雑な化合物の合成に使用することができます 。この化合物は、他の物質と反応して新しい化合物を生成することができ、化学研究の様々な分野で役立つ可能性があります。
作用機序
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, imidazole derivatives show a broad range of chemical and biological properties , and indole derivatives possess various biological activities .
Biochemical Pathways
For example, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It is known that imidazole, a compound with a similar structure, is highly soluble in water and other polar solvents , which may suggest good bioavailability for this compound.
Result of Action
Based on the biological activities of related compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
生化学分析
Biochemical Properties
The compound 2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is known to interact with various enzymes and proteins These interactions play a crucial role in its biochemical reactions
Cellular Effects
This compound has been found to exhibit promising antimicrobial activity and anticancer properties It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.
Dosage Effects in Animal Models
The effects of 2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This step involves the condensation of appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one scaffold.
Amidation: The final step involves the coupling of the dichlorinated benzamide with the pyrido[1,2-a]pyrimidin-4-one core through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the pyrido[1,2-a]pyrimidin-4-one core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group on the pyrido[1,2-a]pyrimidin-4-one core can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, pyridine)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF)
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents
特性
IUPAC Name |
2,4-dichloro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-9-14(16(23)21-7-3-2-4-13(21)19-9)20-15(22)11-6-5-10(17)8-12(11)18/h2-8H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKLQLSWOLSNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B2498114.png)
![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)
![6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2498120.png)
![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2498121.png)

![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)
![N-(1-cyanocyclopentyl)-2-[methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amino]acetamide](/img/structure/B2498127.png)


